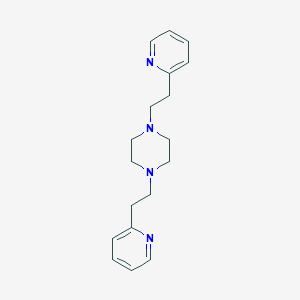

Piperazine, 1,4-bis(2-(2-pyridyl)ethyl)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Piperazine, 1,4-bis(2-(2-pyridyl)ethyl)-, also known as Piperazine, 1,4-bis(2-(2-pyridyl)ethyl)-, is a useful research compound. Its molecular formula is C18H24N4 and its molecular weight is 296.4 g/mol. The purity is usually 95%.

The exact mass of the compound Piperazine, 1,4-bis(2-(2-pyridyl)ethyl)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 107316. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Piperazine, 1,4-bis(2-(2-pyridyl)ethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Piperazine, 1,4-bis(2-(2-pyridyl)ethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Piperazine derivatives are extensively studied for their pharmacological properties. The compound in focus has shown promise as:

- Antimicrobial Agent : Studies have demonstrated that piperazine derivatives exhibit significant antimicrobial activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli . This property is crucial for developing new antibiotics amid rising resistance to existing drugs.

- CNS Activity : The structural similarity of piperazine to known psychoactive compounds suggests potential applications in treating central nervous system disorders. Research indicates that derivatives can influence neurotransmitter systems, making them candidates for further investigation in neuropharmacology .

- Anti-cancer Properties : Compounds derived from piperazine have been linked to anti-cancer activities through mechanisms such as apoptosis induction in cancer cells. Their ability to interact with specific cellular targets makes them valuable in cancer research .

Agricultural Applications

In agriculture, piperazine derivatives are explored for their efficacy as:

- Pesticides : Certain derivatives demonstrate insecticidal properties, offering alternatives to traditional pesticides. Their effectiveness against pests while being less harmful to beneficial insects is a significant advantage .

- Herbicides : The potential use of piperazine compounds as herbicides is under investigation, focusing on their ability to inhibit plant growth selectively .

Synthesis and Derivatives

The synthesis of piperazine, 1,4-bis(2-(2-pyridyl)ethyl)- typically involves multi-step processes that enable the functionalization of the piperazine ring. Various methods include:

- Nucleophilic Substitution Reactions : The nitrogen atoms in the piperazine ring can engage in nucleophilic substitutions, leading to diverse functional groups attached to the core structure .

- Microwave-Assisted Synthesis : Innovative synthesis techniques such as microwave-assisted reactions have been employed to enhance yield and reduce reaction times for producing piperazine derivatives .

Case Study 1: Antimicrobial Activity

A study conducted on a series of piperazine derivatives revealed that modifications at the pyridyl positions significantly enhanced their antimicrobial efficacy. The most potent derivative exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics .

Case Study 2: CNS Effects

Research involving behavioral assays on rodent models indicated that certain piperazine derivatives could reduce anxiety-like behaviors, suggesting a potential application in treating anxiety disorders .

Propiedades

Número CAS |

14549-75-8 |

|---|---|

Fórmula molecular |

C18H24N4 |

Peso molecular |

296.4 g/mol |

Nombre IUPAC |

1,4-bis(2-pyridin-2-ylethyl)piperazine |

InChI |

InChI=1S/C18H24N4/c1-3-9-19-17(5-1)7-11-21-13-15-22(16-14-21)12-8-18-6-2-4-10-20-18/h1-6,9-10H,7-8,11-16H2 |

Clave InChI |

YYDFKVCSEPWSPE-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1CCC2=CC=CC=N2)CCC3=CC=CC=N3 |

SMILES canónico |

C1CN(CCN1CCC2=CC=CC=N2)CCC3=CC=CC=N3 |

Key on ui other cas no. |

14549-75-8 |

Sinónimos |

1,4-Bis[2-(2-pyridyl)ethyl]piperazine |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.